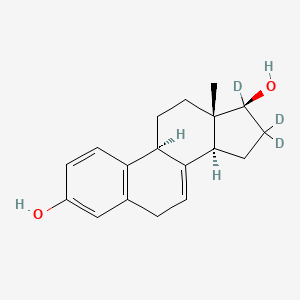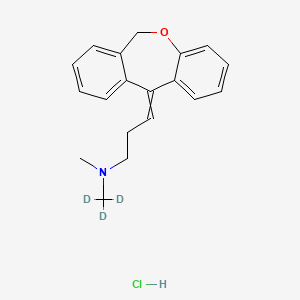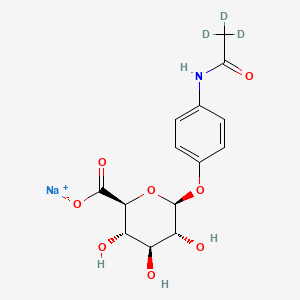
4-Acetamidofenil |A-D-glucurónido-d3 (sodio)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt: is a complex organic compound that features a sodium ion coordinated to a carbohydrate derivative This compound is characterized by multiple hydroxyl groups and a trideuterioacetyl-substituted phenoxy group
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and yield.
Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its unique structural properties.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Applied in the development of new materials with enhanced properties.
Biotechnology: Used in biotechnological applications such as biosensors and bioimaging.
Mecanismo De Acción
4-Acetamidophenyl |A-D-glucuronide-d3 (sodium)
, also known as 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt or Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate , is a labeled metabolite of Acetaminophen . Here is an overview of its mechanism of action:
Target of action
The primary target of this compound is the liver, where Acetaminophen is detoxified via conjugation with glucuronide .
Mode of action
This compound is formed when Acetaminophen is metabolized in the liver. It is known that in the liver, Acetaminophen is detoxified via conjugation with glucuronide, which forms 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt and other metabolites .
Biochemical pathways
The main biochemical pathway involved is the glucuronidation pathway, which is a part of phase II drug metabolism. In this pathway, glucuronic acid is attached to the drug or its metabolites, increasing their water solubility and allowing for their excretion in the bile or urine .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of Acetaminophen. After ingestion, Acetaminophen is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver (where this compound is formed), and excreted in the urine .
Result of action
The formation of this compound is a part of the body’s mechanism to detoxify and eliminate Acetaminophen. It is mostly found in bile and urine and can be potentially useful as a marker to monitor cellular processes in response to Acetaminophen uptake .
Action environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the glucuronidation pathway can be affected by the individual’s age, nutritional status, and the presence of other drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate carbohydrate precursors and phenoxy derivatives.
Protection and Deprotection Steps: Hydroxyl groups on the carbohydrate are often protected using silyl or acyl groups to prevent unwanted reactions.
Coupling Reaction: The protected carbohydrate is then coupled with the trideuterioacetyl-substituted phenoxy group using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The trideuterioacetyl group can be reduced to yield the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylate
- Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trichloroacetyl)amino]phenoxy]oxane-2-carboxylate
Uniqueness
- Deuterium Substitution : The presence of trideuterioacetyl groups makes it unique compared to its trifluoroacetyl and trichloroacetyl analogs.
- Stability : The deuterium substitution can enhance the stability and alter the metabolic profile of the compound.
This detailed article provides a comprehensive overview of 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINXIJJEOMGKPB-OSQJLVBPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
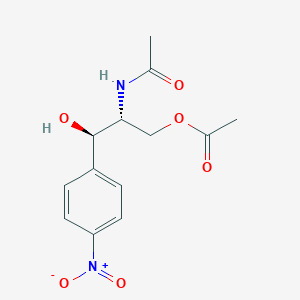
![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)
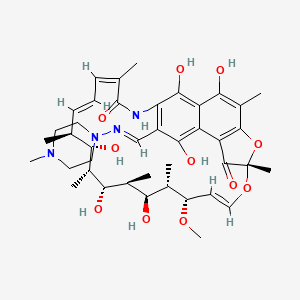

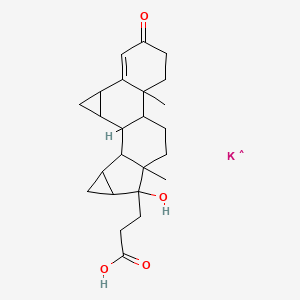
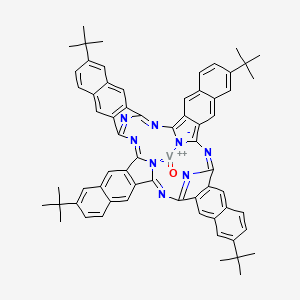
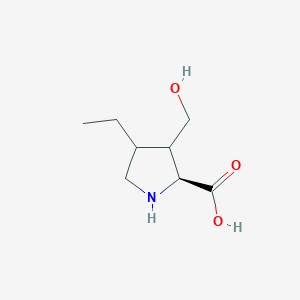
![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)

